molecular formula C12H8Cl2N2O2S B5685022 N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide

N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5685022
M. Wt: 315.2 g/mol
InChI Key: LLMGRGXUNSPPRP-UHFFFAOYSA-N
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Description

N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide, also known as DDCF, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of carbonic anhydrase inhibitors and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase by N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide leads to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects:
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma, suggesting its potential use in the treatment of this condition. N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide has also been shown to have anticonvulsant effects in animal models of epilepsy, indicating its potential use in the treatment of this condition. Additionally, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide has been shown to have anticancer activity in various cancer cell lines, suggesting its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide is its high potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one limitation of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide. One potential area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide. Another area of research is the exploration of the potential therapeutic applications of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide in the treatment of glaucoma, epilepsy, and cancer. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide and its mechanism of action.

Synthesis Methods

The synthesis of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide involves the reaction between 3,4-dichloroaniline and thiocarbonyldiimidazole, followed by the addition of furfurylamine. The resulting compound is then purified by column chromatography to obtain pure N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide. The yield of the synthesis is around 70%.

Scientific Research Applications

N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. The inhibition of carbonic anhydrase by N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide has been linked to its potential use in the treatment of glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-8-4-3-7(6-9(8)14)15-12(19)16-11(17)10-2-1-5-18-10/h1-6H,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMGRGXUNSPPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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